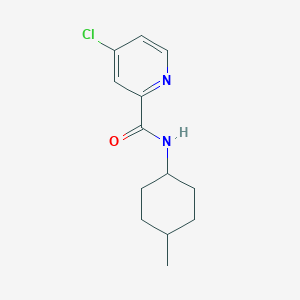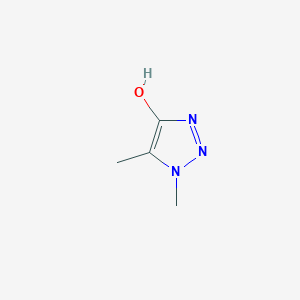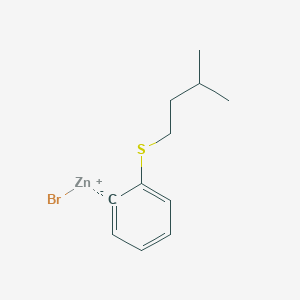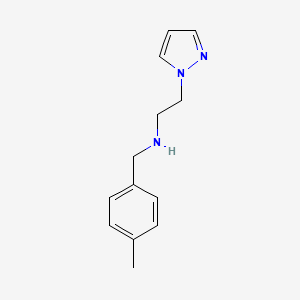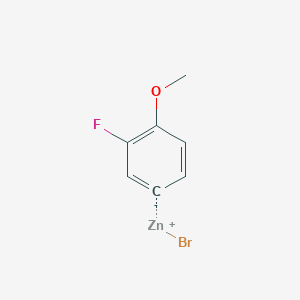
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)-1H-pyrrole-2,5-dione: is an organic compound with a complex structure that includes a pyrrole ring, a dimethylamino group, and a methoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using 2-methoxyethyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry:
- Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
- 3-((4-(Diethylamino)phenyl)amino)-1-(2-methoxyethyl)-1H-pyrrole-2,5-dione
- 3-((4-(Dimethylamino)phenyl)amino)-1-(2-ethoxyethyl)-1H-pyrrole-2,5-dione
Uniqueness:
- The presence of the dimethylamino group provides unique electronic properties that can influence the compound’s reactivity and interaction with biological targets.
- The methoxyethyl group offers solubility advantages and can affect the compound’s pharmacokinetic properties.
特性
分子式 |
C15H19N3O3 |
|---|---|
分子量 |
289.33 g/mol |
IUPAC名 |
3-[4-(dimethylamino)anilino]-1-(2-methoxyethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C15H19N3O3/c1-17(2)12-6-4-11(5-7-12)16-13-10-14(19)18(15(13)20)8-9-21-3/h4-7,10,16H,8-9H2,1-3H3 |
InChIキー |
APVZCGBQXYFIOS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



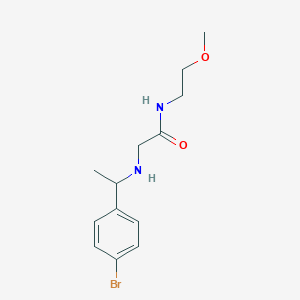
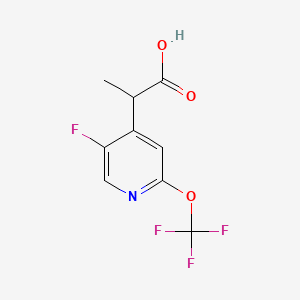

![5-Bromo-1H-imidazo[4,5-b]pyrazine-2(3H)-thione](/img/structure/B14899086.png)
